UAMC-3203

Descripción general

Descripción

UAMC-3203: es un compuesto químico con las siguientes propiedades:

Métodos De Preparación

Rutas sintéticas: Las rutas sintéticas detalladas para UAMC-3203 no están ampliamente disponibles en la literatura. se sintetiza utilizando reacciones químicas específicas.

Condiciones de reacción: Desafortunadamente, las condiciones de reacción específicas no se divulgan públicamente.

Producción industrial: La información sobre los métodos de producción a escala industrial es limitada.

Análisis De Reacciones Químicas

Reacciones experimentadas: UAMC-3203 puede experimentar varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la investigación de la ferroptosis incluyen inductores de peroxidación lipídica (como la erastina), quelantes de hierro y antioxidantes.

Productos principales: Los productos principales resultantes de las reacciones de this compound no se informan explícitamente.

Aplicaciones Científicas De Investigación

Química: UAMC-3203 se estudia principalmente en el contexto de la investigación de la ferroptosis, contribuyendo a nuestra comprensión del metabolismo lipídico y el estrés oxidativo.

Biología: Los investigadores investigan su impacto en la supervivencia celular, la homeostasis lipídica y el metabolismo del hierro.

Medicina: this compound es prometedor como un posible objetivo terapéutico para enfermedades que involucran la desregulación de la ferroptosis.

Industria: Si bien no se utiliza directamente en la industria, su estudio informa el desarrollo de fármacos y las estrategias de tratamiento de enfermedades.

Mecanismo De Acción

Objetivos moleculares: Es probable que UAMC-3203 se dirija a componentes involucrados en la peroxidación lipídica, el manejo del hierro y la regulación de ROS.

Vías: Afecta las vías relacionadas con el metabolismo lipídico, la actividad de la glutatión peroxidasa 4 (GPX4) y el transporte de hierro.

Comparación Con Compuestos Similares

Unicidad: La singularidad de UAMC-3203 radica en su potente inhibición de la ferroptosis.

Compuestos similares: Otros inhibidores de la ferroptosis incluyen Fer-1 (Ferrostatin-1), Erastin, RSL3 y Liproxstatin-1

Actividad Biológica

UAMC-3203 is a novel ferroptosis inhibitor that has garnered attention for its potential therapeutic applications in various pathological conditions, particularly those associated with oxidative stress and iron overload. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in preclinical studies, and implications for clinical applications.

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties, characterized by high solubility and extensive tissue distribution. In studies conducted on mice and rats, the compound demonstrated:

- Half-Life : Approximately 3–4 hours in mice and 4–6 hours in rats.

- Tissue Distribution : Tissue-to-plasma ratios ranged from 10.5 to 219 in mice and 12.5 to 114 in rats, indicating significant distribution across various tissues.

- Blood-Brain Barrier Penetration : Minimal detection in spinal fluid and brain tissues suggests limited ability to cross the blood-brain barrier, which may reduce central nervous system side effects .

Efficacy Against Ferroptosis

This compound has shown superior efficacy in mitigating ferroptosis-related damage compared to other inhibitors like Fer1 and Lip1. Key findings from various studies include:

- Reduction of Organ Dysfunction : this compound significantly reduced plasma injury biomarkers such as LDH, CK, AST, and ALT in models of iron overload-induced multiorgan dysfunction. This was reflected in improved survival rates in animal models .

- Myocardial Function Improvement : In a rat model of cardiac arrest, treatment with this compound improved myocardial function as measured by echocardiography and microcirculation assessments post-resuscitation .

Case Study 1: Multiorgan Dysfunction Syndrome (MODS)

In a study assessing the impact of this compound on MODS induced by iron overload, mice treated with this compound showed a 60% survival rate , significantly higher than controls. The treatment resulted in lower levels of plasma iron and reduced lipid peroxidation markers compared to untreated groups .

Case Study 2: Post-Resuscitation Myocardial Dysfunction

A study involving post-resuscitation myocardial dysfunction demonstrated that this compound improved ejection fraction (EF) and cardiac output (CO) significantly at various time points after resuscitation. The compound was found to be more effective than Deferoxamine (DFO) at certain intervals, indicating its potential as a therapeutic agent in acute cardiac events .

This compound functions primarily by inhibiting ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation. The compound effectively reduces levels of reactive oxygen species (ROS) and lipid peroxidation products, thereby protecting cells from oxidative damage. Notably, it has been shown to modulate key ferroptosis markers such as glutathione peroxidase 4 (GPX4) and non-heme iron levels .

Comparative Efficacy Table

| Compound | IC50 (nM) | Half-Life (h) | Survival Rate (%) | Organ Dysfunction Reduction |

|---|---|---|---|---|

| This compound | 10 | 20 | 60 | Significant |

| Fer1 | 33 | 0.1 | N/A | Moderate |

| Deferoxamine | N/A | N/A | N/A | Moderate |

Propiedades

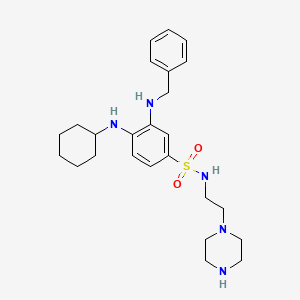

IUPAC Name |

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSVXKJIVUNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.